3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride
Overview
Description
“3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde hydrochloride” is a chemical compound with the CAS Number: 1803571-71-2. It has a molecular weight of 215.7 . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Molecular Structure Analysis
The IUPAC Name of the compound is 3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carbaldehyde hydrochloride . The InChI Code is 1S/C9H9NOS.ClH/c11-6-7-1-2-9-8(5-7)10-3-4-12-9;/h1-2,5-6,10H,3-4H2;1H .Physical and Chemical Properties Analysis
This compound is a powder with a purity of 95%. It is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
Researchers have developed efficient and selective synthetic routes to produce pyridyl analogues and other derivatives of 3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde. For instance, Brooks et al. (2010) described high-yielding synthesis methods that provided gram quantities of these aldehydes without major purification issues (Brooks et al., 2010). Additionally, Popov et al. (2013) developed a clean and efficient protocol for the formylation of benzothiazine derivatives, leading to novel compounds (Popov et al., 2013). These synthetic advancements facilitate the exploration of this chemical scaffold's potential in various applications.
Potential Biological Activities
The biological activity of benzothiazine derivatives has been a focus of research, with studies exploring their potential as monoamine oxidase inhibitors, which could have implications for treating depression and other neurological diseases. Javid et al. (2023) synthesized new benzothiazine derivatives and found them to exhibit activity against monoamine oxidase enzymes in the lower micromolar range, identifying compounds with potent inhibitory effects (Javid et al., 2023). This suggests the potential for developing new therapeutic agents based on benzothiazine chemistry.
Novel Derivatives and Applications
Further research has led to the synthesis of novel biologically active benzothiazine derivatives. Zia-ur-Rehman et al. (2009) synthesized a series of compounds that showed preliminary antibacterial and antioxidant activities, indicating the versatility of benzothiazine derivatives in medicinal chemistry (Zia-ur-Rehman et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzothiazine-6-carbaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS.ClH/c11-6-7-1-2-9-8(5-7)10-3-4-12-9;/h1-2,5-6,10H,3-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFCKMOZVAICOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1)C=C(C=C2)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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